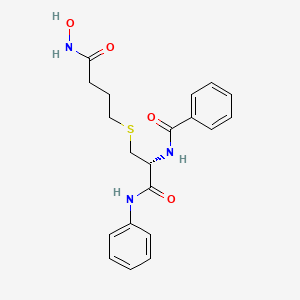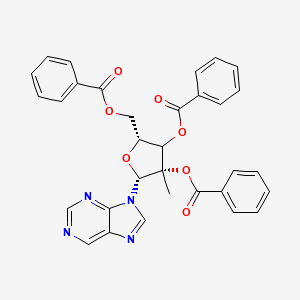
9-(2-|A-C-Methyl-2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-|A-C-Methyl-2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)purine: is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has shown broad antitumor activity, particularly targeting indolent lymphoid malignancies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-|A-C-Methyl-2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)purine involves several steps. One common method includes the Fischer-Helferich glycosylation, where arabinose is dissolved in methanol hydrochloride and stirred at room temperature. This results in the formation of methyl-D-arabinose. The methyl-D-arabinose is then resuspended in pyridine and benzoylated using benzoyl chloride to protect the hydroxyl groups .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions are less common for this compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide may be used.
Substitution: Nucleophilic reagents such as sodium azide or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative.
Scientific Research Applications
Chemistry: In chemistry, 9-(2-|A-C-Methyl-2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)purine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is used to study nucleoside analogs’ effects on cellular processes. It has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells .
Medicine: Medically, this compound has shown promise as an antitumor agent. Its ability to target indolent lymphoid malignancies makes it a potential candidate for cancer therapy .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its unique properties make it a valuable component in drug design and development .
Mechanism of Action
The mechanism of action of 9-(2-|A-C-Methyl-2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)purine involves the inhibition of DNA synthesis. This is achieved by incorporating the compound into the DNA strand, which prevents further elongation. Additionally, the compound induces apoptosis, or programmed cell death, in cancer cells. This dual mechanism makes it an effective antitumor agent .
Comparison with Similar Compounds
- 2-Amino-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-β-D-ribofuranosyl)]-9H-purine
- Methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside
- 9-(2-C-methyl-2,3,5-tri-O-benzoyl-β-D-ribofuranosyl) purine
Comparison: Compared to similar compounds, 9-(2-|A-C-Methyl-2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)purine stands out due to its broad antitumor activity and ability to target indolent lymphoid malignancies. Its unique structure allows for specific interactions with DNA, making it a potent inhibitor of DNA synthesis and inducer of apoptosis .
Properties
Molecular Formula |
C32H26N4O7 |
|---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
[(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-purin-9-yloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C32H26N4O7/c1-32(43-30(39)23-15-9-4-10-16-23)26(42-29(38)22-13-7-3-8-14-22)25(18-40-28(37)21-11-5-2-6-12-21)41-31(32)36-20-35-24-17-33-19-34-27(24)36/h2-17,19-20,25-26,31H,18H2,1H3/t25-,26?,31-,32+/m1/s1 |
InChI Key |
PGGMXOXSXMZXJF-ZCDFGIOASA-N |
Isomeric SMILES |
C[C@]1([C@@H](O[C@@H](C1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)N4C=NC5=CN=CN=C54)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=CN=CN=C32)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;hydrochloride](/img/structure/B12403365.png)
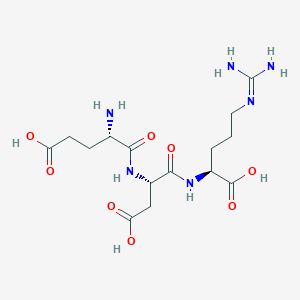
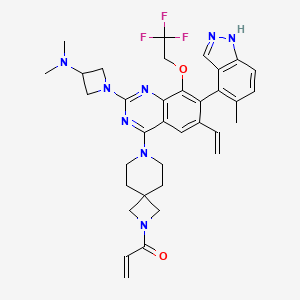
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B12403389.png)
![8-(4-Aminobutyl)-6-(2,5-difluorophenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12403400.png)
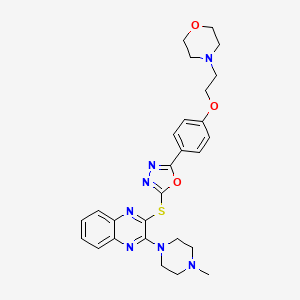

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12403409.png)
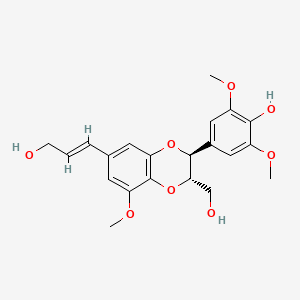

![(9aS)-6-[(2S)-butan-2-yl]-8-[(1R)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12403449.png)
